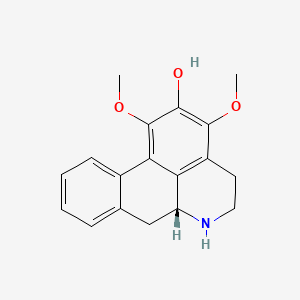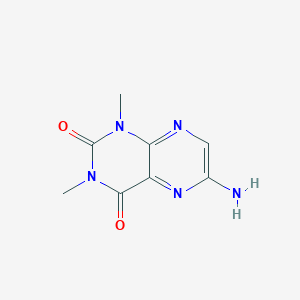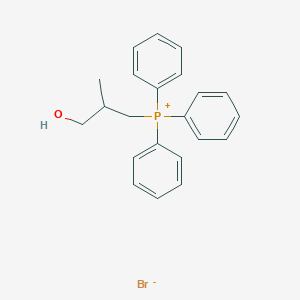
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is a quaternary phosphonium compound It is characterized by the presence of a triphenylphosphonium group attached to a 3-hydroxy-2-methylpropyl moiety, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is to react triphenylphosphine with 3-bromo-2-methylpropanol in the presence of a base to form the desired phosphonium salt. The reaction conditions often include:
- Solvent: Polar organic solvents such as acetonitrile or dichloromethane.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding phosphine.
Substitution: Formation of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in targeting specific cellular components due to its lipophilic nature.
Medicine: Explored for its potential as an antineoplastic agent and in drug delivery systems.
Industry: Utilized in the synthesis of various functional materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The compound can penetrate cellular membranes due to its lipophilic nature, allowing it to reach intracellular targets. It may interact with mitochondrial components, affecting cellular metabolism and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium bromide: Similar structure but with a methyl group instead of the 3-hydroxy-2-methylpropyl moiety.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl group instead of the hydroxypropyl group.
Uniqueness
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it distinct from other phosphonium salts and enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
73805-15-9 |
|---|---|
Fórmula molecular |
C22H24BrOP |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
(3-hydroxy-2-methylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KLRCNKUKJUSLOA-UHFFFAOYSA-M |
SMILES canónico |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


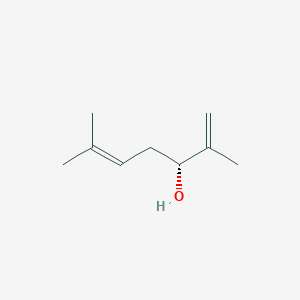

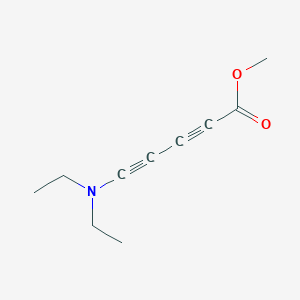
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
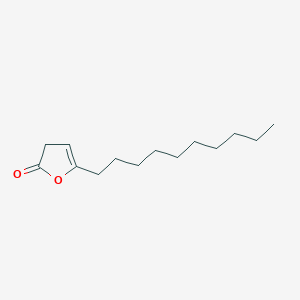
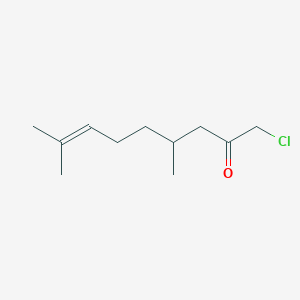
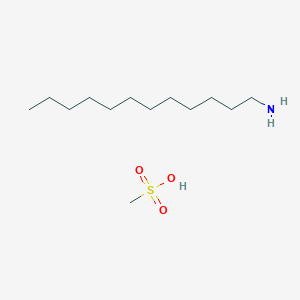

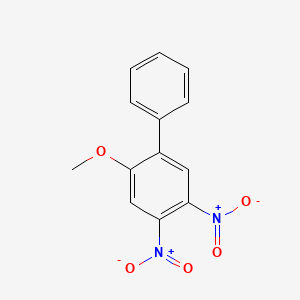
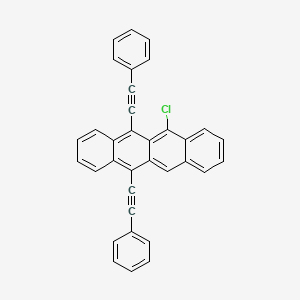
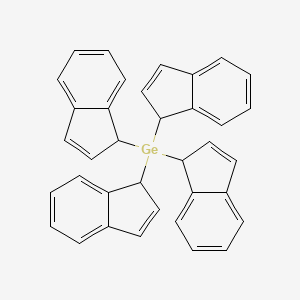
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
